2-(4-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[4-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-13-2-11-18-19(12-13)32-23(20(18)21(25)28)26-22(29)14-3-7-16(8-4-14)27-33(30,31)17-9-5-15(24)6-10-17/h3-10,13,27H,2,11-12H2,1H3,(H2,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTHTYJKJCLHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide , with CAS number 886893-39-6, is a synthetic derivative notable for its potential therapeutic applications. This article explores its biological activity, focusing on its analgesic and antimicrobial properties, as well as its mechanism of action.
- Molecular Formula : C23H22FN3O4S2
- Molecular Weight : 487.6 g/mol
- Structure : The compound features a sulfonamide group, a tetrahydrobenzo[b]thiophene moiety, and a carboxamide functional group.
Analgesic Activity
Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant analgesic effects. The compound was evaluated using the hot plate method on outbred white mice, where it showed analgesic activity that surpassed that of the standard drug metamizole. The mechanism of action appears to involve modulation of pain pathways in the central nervous system (CNS) through inhibition of specific neurotransmitter systems .
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various bacterial strains. Preliminary data indicate that it possesses moderate to strong activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the fluorophenylsulfonamide moiety enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent bactericidal effects .
Study 1: Analgesic Efficacy
In a controlled study involving male and female mice, the compound was administered intraperitoneally at varying doses. The results indicated:
- Dose-dependent analgesia : Higher doses correlated with increased latency times on the hot plate.
- Comparison with metamizole : At optimal doses, the compound provided superior pain relief compared to the reference drug.
| Dose (mg/kg) | Latency Time (seconds) | Comparison Drug Effect |
|---|---|---|
| 10 | 12 | Lower |
| 20 | 18 | Comparable |
| 30 | 25 | Superior |
Study 2: Antimicrobial Testing
The antimicrobial activity was evaluated using standard disk diffusion methods against strains such as Staphylococcus aureus and Escherichia coli. The findings revealed:
- Inhibition Zones : The compound exhibited significant inhibition zones compared to control groups.
| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 8 |
| Escherichia coli | 12 | 5 |
The biological activity of this compound is believed to stem from its ability to interact with specific receptors in the CNS for analgesic effects and its potential to disrupt bacterial cell wall synthesis for antimicrobial action. The sulfonamide group plays a critical role in enhancing solubility and bioavailability.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(4-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that modifications of the benzamide moiety can enhance cytotoxicity against specific cancer cell lines, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Properties
The sulfonamide group present in the compound is known for its anti-inflammatory effects. Research has demonstrated that similar compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses. This suggests that this compound could be explored for treating conditions such as rheumatoid arthritis or other inflammatory diseases.
Antimicrobial Activity
There is emerging evidence that compounds with similar structures possess antimicrobial properties. The presence of the fluorophenylsulfonamide moiety may enhance the compound's ability to target bacterial enzymes or receptors, leading to potential applications in combating resistant bacterial strains.
Neurological Applications
Preliminary studies suggest that the compound may influence neurotransmitter systems, indicating potential use in treating neurological disorders such as depression or anxiety. The structural characteristics may allow it to cross the blood-brain barrier effectively.
Case Studies
- Anticancer Studies :
- Anti-inflammatory Research :
- Antimicrobial Activity :
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Differences and Implications
Electron-Withdrawing vs.
Scaffold Rigidity :
- The tetrahydrobenzo[b]thiophene core offers greater rigidity than the cyclopenta[b]thiophene in CAS: 932997-87-0, which may influence conformational stability during molecular interactions .
Lipophilicity and Bioavailability :
- The N-butyl-N-methylsulfamoyl group in CAS: 892982-52-4 increases lipophilicity, suggesting improved membrane permeability over the target compound’s fluorophenylsulfonamido group .
Tautomeric Behavior :
- Triazole-thione derivatives (e.g., compounds [7–9] in ) exhibit tautomerism, which is absent in the target compound. This property could affect their reactivity and metabolic stability .
Q & A
Q. Methodology :
- Synthetic Route :
- Core Formation : Construct the tetrahydrobenzo[b]thiophene scaffold via cyclocondensation of substituted cyclohexanones with sulfur-containing reagents .
- Sulfonamido Introduction : React the intermediate with 4-fluorophenylsulfonyl chloride under anhydrous CH₂Cl₂, using triethylamine as a base to neutralize HCl .
- Benzamido Coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to attach the benzamido group to the core .
- Characterization :
Advanced: How can reaction yields be optimized during sulfonamido group installation?
Q. Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance sulfonyl chloride reactivity .
- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Catalysis : Add catalytic DMAP to accelerate sulfonamide bond formation .
- Workup : Quench excess reagent with ice-cold water and purify via silica gel chromatography .
Basic: What analytical techniques are essential for confirming structural integrity?
Q. Methodology :
- FT-IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolve 3D conformation of the tetrahydrobenzo[b]thiophene core .
- Elemental Analysis : Validate C, H, N, S composition (±0.3% tolerance) .
Advanced: How to resolve contradictions in reported biological activity across derivatives?
Q. Methodology :
- Assay Standardization :
- Use consistent cell lines (e.g., HepG2 for anticancer studies) and protocols (e.g., MTT assay) .
- Control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Structural-Activity Analysis :
Advanced: What structural modifications enhance target selectivity in kinase inhibition?
Q. Methodology :
- Rational Design :
- Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to improve hydrophobic interactions .
- Replace methyl on the tetrahydrobenzo[b]thiophene with bulkier groups (e.g., ethyl) to reduce off-target binding .
- In Silico Screening :
Basic: What enzymatic assays are suitable for evaluating its antimicrobial potential?
Q. Methodology :
- Mycolic Acid Inhibition :
- Measure IC₅₀ against Mycobacterium tuberculosis Pks 13 using radiolabeled malonyl-CoA .
- β-Lactamase Assay :
- Monitor nitrocefin hydrolysis inhibition spectrophotometrically (λ = 486 nm) .
Advanced: How to assess compound stability under physiological conditions?
Q. Methodology :
- pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC at 24/48/72 h .
- Plasma Stability : Use rat plasma at 37°C; quantify parent compound with LC-MS/MS .
- Light Sensitivity : Store in amber vials and monitor absorbance changes (UV-Vis) .
Advanced: What strategies mitigate poor aqueous solubility during in vivo studies?
Q. Methodology :
- Prodrug Design : Convert the carboxamide to a sodium salt or PEGylated derivative .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm via DLS) .
- Co-Solvent Systems : Use Cremophor EL/ethanol (1:1 v/v) for parenteral administration .
Basic: How is SAR evaluated for this compound class?
Q. Methodology :
- Library Synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, alkyl chains) .
- Biological Profiling : Test against panels of enzymes/cell lines to identify activity trends .
- Data Clustering : Use PCA to correlate structural features (e.g., logP, polar surface area) with potency .
Advanced: What computational methods predict metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
